molecular formula C22H18FN3O3S2 B382922 N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379241-62-0

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382922
CAS No.: 379241-62-0
M. Wt: 455.5g/mol
InChI Key: UWWHZMWKIGCLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • 5-Methylfuran-2-yl substituent: Enhances lipophilicity and π-π stacking interactions.
  • 4-fluorophenyl acetamide moiety: Fluorine substitution modulates electronic properties and metabolic stability.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-3-10-26-21(28)19-16(17-9-4-13(2)29-17)11-30-20(19)25-22(26)31-12-18(27)24-15-7-5-14(23)6-8-15/h3-9,11H,1,10,12H2,2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWHZMWKIGCLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H18FN3O3S2
Molecular Weight 455.52 g/mol
CAS Number 379241-61-9
Density 1.40 g/cm³ (predicted)
pKa 12.05 (predicted)

The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar thieno-pyrimidine structures showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting cell wall synthesis through interaction with penicillin-binding proteins (PBPs) .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. The thieno[2,3-d]pyrimidine moiety has been linked to the inhibition of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Disruption : By interacting with lipid membranes, it can lead to increased permeability and subsequent cell death in microbial cells.
  • Signal Transduction Interference : It may disrupt signaling pathways critical for cancer cell survival and proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of thieno[2,3-d]pyrimidines against a panel of bacterial strains. The results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Anticancer Activity Assessment

Another investigation focused on the anticancer potential of compounds similar to this compound. The study reported that these compounds inhibited the growth of several cancer cell lines (e.g., MCF7 and HeLa) in a dose-dependent manner, suggesting a potential for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Acetamide Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Predicted pKa
N-(4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide 4-fluorophenyl Not provided Not provided Not provided Not provided
N-[4-chloro-3-(trifluoromethyl)phenyl]- analog () 4-Cl-3-(CF3)phenyl Not provided Not provided Not provided Not provided
N-(naphthalen-1-yl)- analog () Naphthalen-1-yl C29H21N3O3S2 523.63 1.38 13.13

Substituent-Driven Property Analysis

4-Cl-3-(CF3)phenyl (): The chloro and trifluoromethyl groups amplify electron withdrawal, increasing lipophilicity (logP) and steric hindrance, which may improve target selectivity but reduce solubility .

Steric and Aromatic Interactions :

  • Naphthalen-1-yl () : The bulky naphthyl group enhances π-π stacking with hydrophobic protein pockets but may reduce solubility (predicted density: 1.38 g/cm³) .

Hydrogen Bonding and pKa: The pKa of the naphthalen-1-yl analog (13.13) suggests a weakly basic nitrogen, likely from the pyrimidinone oxygen, which could participate in hydrogen bonding with biological targets .

Hypothetical Pharmacological Implications

  • Target Compound vs. : The 4-fluorophenyl group in the target compound may offer a balance between solubility and target engagement compared to the highly lipophilic 4-Cl-3-(CF3)phenyl substituent.
  • Target Compound vs. : The naphthalen-1-yl analog’s higher molar mass (523.63 g/mol) and aromatic surface area may favor interactions with deep hydrophobic binding sites, whereas the target compound’s smaller substituent could improve pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical reaction steps?

The compound can be synthesized via a multi-step approach involving:

  • Thieno[2,3-d]pyrimidinone core formation : Cyclization of thiophene derivatives with pyrimidine precursors under acidic conditions.
  • Sulfanylacetamide linkage : Reaction of the thienopyrimidinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
  • Functional group modifications : Introduction of the 5-methylfuran-2-yl and prop-2-enyl groups via Suzuki coupling or nucleophilic substitution, requiring precise control of temperature (70–90°C) and solvent systems (THF/H₂O mixtures) . Key challenges include avoiding over-oxidation of the furan moiety and ensuring regioselectivity during substitution reactions.

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and purity. For example, the 4-fluorophenyl group shows distinct 19F^{19}F signals at ~-115 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Single-crystal X-ray diffraction : Resolve ambiguous stereochemistry, as demonstrated in structurally analogous compounds (e.g., bond lengths of 1.75–1.80 Å for C–S linkages) .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

  • Solvent selection : Use THF/H₂O (5:1) for oxidative steps (e.g., NaIO₄-mediated diol cleavage) and DCM/MeOH for column chromatography .
  • Purification : Gradient elution with silica gel (hexane/ethyl acetate) resolves polar byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for high-purity isolation .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence yield and byproduct formation?

  • Temperature sensitivity : Elevated temperatures (>90°C) promote side reactions, such as furan ring degradation, reducing yields by ~20% .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the prop-2-enyl group but require strict anhydrous conditions to prevent catalyst poisoning .
  • Data contradiction example : Conflicting reports on NaIO₄ efficacy in diol cleavage (80% yield in THF/H₂O vs. 50% in pure H₂O) suggest solvent polarity critically impacts reaction kinetics .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity toward target proteins (e.g., kinases). For example, the 5-methylfuran-2-yl group shows π-π stacking interactions in kinase binding pockets .
  • QSAR analysis : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity. Derivatives with para-fluorophenyl groups exhibit 10-fold higher activity than ortho-substituted analogs .

Q. What strategies mitigate challenges in isolating stereoisomers or tautomeric forms?

  • Chiral chromatography : Use amylose-based columns to separate enantiomers, as seen in related thienopyrimidine derivatives .
  • pH-controlled crystallization : Adjust solvent pH to stabilize specific tautomers (e.g., keto-enol equilibrium at pH 7.0 vs. 9.0) .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

  • In vitro assays :
  • CYP450 inhibition : Microsomal incubation to assess metabolic pathways.
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
    • In vivo models : Rodent studies to monitor hepatic clearance and plasma half-life, with LC-MS/MS quantification of metabolites .

Methodological Notes

  • Contradictory data resolution : Cross-validate spectral results with synthetic intermediates to rule out impurities (e.g., residual NaIO₄ in 1H^1H NMR) .
  • Advanced characterization : Combine X-ray crystallography with DFT calculations to resolve bond angle discrepancies in the thienopyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.